2-ETHOXY-5-(TRIFLUOROMETHYL)PYRIDINE-3-BORONIC ACID
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Overview
Description
2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO3 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the halogen-metal exchange (HMe) and borylation process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity .
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are frequently used in Suzuki–Miyaura coupling reactions involving this compound.
Bases: Bases such as potassium carbonate are often employed to facilitate the coupling reactions.
Major Products Formed:
Scientific Research Applications
2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid primarily involves its role in Suzuki–Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new carbon-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Fluoro-3-pyridineboronic acid: This compound shares a similar pyridine structure but with a fluorine substituent instead of an ethoxy group.
3-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group similar to 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid but is based on a phenyl ring instead of a pyridine ring.
Uniqueness: this compound is unique due to its combination of an ethoxy group and a trifluoromethyl group on a pyridine ring. This structure imparts distinct electronic properties, making it particularly effective in Suzuki–Miyaura coupling reactions and other applications .
Properties
IUPAC Name |
[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMLGKJJLKTSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681614 |
Source
|
Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-66-9 |
Source
|
Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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